Amyloid P Component (33-38) amide
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Overview
Description
Amyloid P Component (33-38) amide is a synthetic peptide derived from the amyloid P component, which is a pentameric protein found in amyloid deposits. This peptide sequence, consisting of phenylalanine, threonine, leucine, cysteine, phenylalanine, and arginine, is known for its role in amyloid formation and stability. The compound has a molecular formula of C37H56N10O7S and a molecular weight of 784.98 g/mol .
Mechanism of Action
Target of Action
The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.
Mode of Action
The this compound interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .
Biochemical Pathways
The this compound affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .
Result of Action
The result of the action of the this compound is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .
Biochemical Analysis
Biochemical Properties
Amyloid P Component (33-38) amide interacts with various biomolecules in biochemical reactions. It is known to interact with proteins and enzymes, influencing their function and activity
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amyloid P Component (33-38) amide is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable, powdered form .
Chemical Reactions Analysis
Types of Reactions
Amyloid P Component (33-38) amide can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can facilitate disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for labeling amino groups.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Labeled or modified peptides with specific functional groups.
Scientific Research Applications
Amyloid P Component (33-38) amide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in amyloid formation and stability, providing insights into amyloid-related diseases.
Medicine: Explored as a potential therapeutic target for amyloidosis and other amyloid-related conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid deposits
Comparison with Similar Compounds
Similar Compounds
Amyloid Beta (1-42): A peptide associated with Alzheimer’s disease, known for forming amyloid plaques in the brain.
Islet Amyloid Polypeptide (IAPP):
Prion Protein (PrP): Involved in prion diseases, forms amyloid-like aggregates in the brain.
Uniqueness
Amyloid P Component (33-38) amide is unique due to its specific sequence and role in stabilizing amyloid fibrils. Unlike other amyloid-forming peptides, it is derived from the amyloid P component, which is a naturally occurring protein in amyloid deposits. This makes it a valuable tool for studying amyloid formation and stability in various research contexts .
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZRFOGBRFCLO-CSJNAZMVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N10O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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